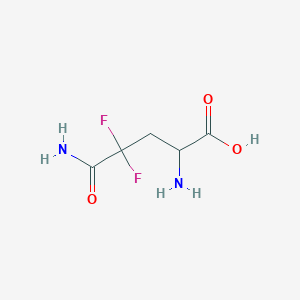

4-Difluoroglutamine

Description

Significance of Fluorine Incorporation in Biomolecules for Probing Biological Systems

The introduction of fluorine into biomolecules, such as amino acids, can dramatically alter their physicochemical properties. researchgate.netchimia.ch Fluorine is the most electronegative element, and its presence can influence a molecule's stability, lipophilicity, and interactions with enzymes and receptors. acs.orgrsc.org The carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability, which can prolong the active life of a drug within the body. rsc.orgwikipedia.org This enhanced stability also makes fluorinated amino acids valuable for protein engineering, where they can contribute to more robust protein structures. walshmedicalmedia.com

Furthermore, the unique nuclear magnetic resonance (NMR) properties of the fluorine-19 isotope make it a powerful tool for studying biological processes. wikipedia.org 19F-NMR spectroscopy allows for the sensitive detection of fluorinated molecules, enabling researchers to track their metabolic fate and interactions within a cellular environment. iris-biotech.de

Overview of 4-Difluoroglutamine as a Unique Glutamine Analog

This compound is a synthetic derivative of the amino acid glutamine, where two hydrogen atoms on the fourth carbon are replaced by fluorine atoms. This modification creates a unique analog that can be used to study glutamine metabolism and transport. The high electronegativity of the fluorine atoms alters the electronic environment of the molecule, which can affect its interaction with enzymes and transporters that recognize glutamine.

Historical Context of Fluorinated Amino Acid Research Related to this compound

The exploration of fluorinated amino acids dates back several decades, with early research focusing on their potential as therapeutic agents and tools for studying enzyme mechanisms. walshmedicalmedia.com The synthesis of various fluorinated amino acids, including analogs of glutamic acid and glutamine, has been a subject of extensive research. researchgate.net Early synthetic routes to produce racemic 4,4-difluoroglutamic acid, a precursor to this compound, often involved methods like the nitroaldol reaction. acs.orgnih.gov Over time, more advanced and stereospecific synthetic methods have been developed to produce enantiomerically pure forms of these compounds, such as L-4,4-difluoroglutamic acid. nih.govresearchgate.netacs.org These advancements have been crucial for enabling more precise studies of the biological activities of specific stereoisomers.

Structure

3D Structure

Properties

Molecular Formula |

C5H8F2N2O3 |

|---|---|

Molecular Weight |

182.13 g/mol |

IUPAC Name |

2,5-diamino-4,4-difluoro-5-oxopentanoic acid |

InChI |

InChI=1S/C5H8F2N2O3/c6-5(7,4(9)12)1-2(8)3(10)11/h2H,1,8H2,(H2,9,12)(H,10,11) |

InChI Key |

GFRKSCVVDVJWRU-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)N)(F)F |

Origin of Product |

United States |

Asymmetric Synthesis Methodologies of 4 Difluoroglutamine and Its Derivatives

Enantioselective Approaches to 4,4-Difluoroglutamic Acid

Reformatsky-Based Coupling Reactions

A key strategy for the asymmetric synthesis of 4,4-difluoroglutamic acid involves the use of Reformatsky-based coupling reactions. researchgate.netacs.orgnih.gov This approach has been demonstrated to be highly scalable. researchgate.netacs.orgnih.gov For instance, a fluoro-Reformatsky reaction utilizing ethyl bromodifluoroacetate has been successfully employed. researchgate.net The serine-derived Garner's aldehyde is a common chiral starting material in these syntheses, allowing for the introduction of the difluorinated side chain. researchgate.netthieme-connect.com One reported synthesis of L-4,this compound of high optical purity started from (R)-Garner's aldehyde, using a Reformatsky reaction as the pivotal step. researchgate.net Another approach accomplished an asymmetric synthesis of each enantiomer of 4,4-difluoroglutamic acid, also highlighting a Reformatsky-based coupling reaction. researchgate.netacs.orgnih.gov Enantioenrichment in this particular synthesis was achieved through an enzymatic resolution of the synthetic material. researchgate.netacs.orgnih.gov

Nucleophilic Addition to Chiral Aldehydes

A flexible and effective route to enantiomerically pure L-4,4-difluoroglutamic acid involves the nucleophilic addition of difluorinated nucleophiles to configurationally stable α-aminoaldehydes. researchgate.netacs.orgnih.govacs.org This strategy allows for the construction of the difluorinated side chain with a high degree of stereocontrol. acs.orgnih.govacs.org

In one approach, the serine-derived Garner aldehyde serves as the chiral electrophile. researchgate.net The reaction of a difluoroolefin with the aldehyde proceeds to give a single adduct. acs.org The conversion of the resulting difluorinated adducts into L-4,4-difluoroglutamic acid can then be accomplished in three steps, which include a Barton-McCombie dehydroxylation and acid hydrolysis. researchgate.netresearchgate.netacs.orgnih.govacs.org This method provides a practical route to the enantiomerically pure target compound. acs.org

Michael-Type Additions

Michael-type additions have emerged as a powerful tool for the synthesis of 4,4-difluoroglutamic acid derivatives. researchgate.netresearchgate.net One notable approach involves the copper-mediated Michael addition of ethyl bromodifluoroacetate to N-protected α,β-unsaturated α-amino acid esters. researchgate.net This method has been successfully applied to the straightforward synthesis of γ,γ-difluorinated analogues of glutamic acid. researchgate.net

Furthermore, asymmetric Michael additions have been developed using chiral Ni(II) complexes of dehydroalanine (B155165) Schiff bases. researchgate.netnih.govnih.gov These reactions with ethyl bromodifluoroacetate, promoted by copper, provide an efficient method for the synthesis of (S)-4,4-difluoroglutamic acid. researchgate.netnih.govnih.gov The stereochemical outcome of this reaction is highly dependent on the structure of the chiral ligands within the Ni(II) complex. nih.govnih.govd-nb.info By strategically introducing chlorine atoms into the chiral ligands, a diastereoselectivity of approximately 98.5:1.5 can be achieved. researchgate.netnih.govnih.gov The diastereomerically pure major product can then be disassembled to yield the 9-fluorenylmethyloxycarbonyl (Fmoc) derivative of (S)-4,4-difluoroglutamic acid. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Product | Diastereomeric Ratio | Reference |

| Chiral Ni(II)-complex of dehydroalanine Schiff base (unsubstituted) | Ethyl bromodifluoroacetate | Copper | (S)-4,4-Difluoroglutamic acid derivative | 66:34 | nih.govnih.gov |

| Chiral Ni(II)-complex of dehydroalanine Schiff base (p-chloro in o-amino-benzophenone) | Ethyl bromodifluoroacetate | Copper | (S)-4,4-Difluoroglutamic acid derivative | 80:20 | nih.govd-nb.info |

| Chiral Ni(II)-complex of dehydroalanine Schiff base (p- and m-dichloro in N-benzyl) | Ethyl bromodifluoroacetate | Copper | (S)-4,4-Difluoroglutamic acid derivative | 90:10 | nih.govd-nb.info |

| Chiral Ni(II)-complex of dehydroalanine Schiff base (trichloro-derivative) | Ethyl bromodifluoroacetate | Copper | (S)-4,4-Difluoroglutamic acid derivative | >98:2 | d-nb.info |

Electrophilic and Nucleophilic Fluorination Strategies

Both electrophilic and nucleophilic fluorination strategies have been explored for the synthesis of 4,4-difluoroglutamic acid. researchgate.netnih.gov An enantiomerically pure bicyclic lactam has proven to be an excellent substrate for electrophilic difluorination using N-fluorobenzenesulfonimide (NFSi). researchgate.netresearchgate.netlookchem.com This reaction represents a synthetically useful example of electrophilic difluorination of an unactivated lactam. researchgate.netresearchgate.netlookchem.com The resulting difluorinated lactam can be readily converted into L-4,4-difluoroglutamic acid. researchgate.netresearchgate.netlookchem.com

In a specific application of this method, the lactam was treated with LDA followed by NFSi at -78 °C. lookchem.com A subsequent second fluorination of the monofluorinated intermediate yielded the desired difluorinated product. lookchem.com

Nucleophilic fluorination approaches have also been employed. nih.gov One such strategy involves the fluorination of 4-oxoproline derivatives using reagents like DAST (diethylaminosulfur trifluoride). acs.org However, subsequent oxidation of the resulting difluorinated proline to the corresponding pyroglutamic acid derivative can be challenging due to the strong electron-withdrawing effect of the difluoromethylene group. acs.orglookchem.com

Stereochemical Control and Optical Purity in this compound Synthesis

Achieving high stereochemical control and optical purity is a critical aspect of the synthesis of this compound and its precursors. researchgate.netnih.gov Various strategies have been developed to ensure the desired enantiomer is obtained in high purity.

One effective method for enantioenrichment is enzymatic kinetic resolution. researchgate.netnih.govamanote.com In this approach, a racemic mixture of a 4,4-difluoroglutamic acid derivative is subjected to an enzymatic reaction that selectively transforms one enantiomer, allowing for the separation of the two. nih.govamanote.com This has been a key feature in scalable syntheses of both enantiomers of orthogonally protected 4,4-difluoroglutamic acid. acs.orgnih.govamanote.com

The use of chiral starting materials, often referred to as the "chiral pool," is another common strategy. researchgate.netresearchgate.netnih.gov For example, (R)-Garner's aldehyde, derived from serine, has been used as a chiral building block to synthesize L-4,this compound with high optical purity. researchgate.netthieme-connect.com Similarly, L-glutamic acid can be used as a starting material to generate chiral lactams for subsequent fluorination reactions. lookchem.com

Asymmetric methodologies, such as the use of chiral catalysts or auxiliaries, play a crucial role in controlling stereochemistry. The Michael addition of ethyl bromodifluoroacetate to chiral Ni(II) complexes of dehydroalanine Schiff bases is a prime example. researchgate.netnih.govd-nb.info The diastereoselectivity of this reaction is highly dependent on the structure of the chiral ligand, with the introduction of chlorine substituents significantly improving the stereochemical outcome. nih.govd-nb.info This allows for the synthesis of (S)-4,4-difluoroglutamic acid derivatives with very high diastereomeric ratios. nih.govd-nb.info

The optical purity of the final products is often determined using chiral High-Performance Liquid Chromatography (HPLC). researchgate.net For instance, N-Boc-L-4,this compound has been prepared with an optical purity of >99% as determined by chiral HPLC analysis. researchgate.net Similarly, orthogonally protected 4,4-difluoroglutamic acid has been synthesized with >99% enantiomeric excess (ee). nih.gov

| Compound | Method of Enantioenrichment | Optical Purity | Reference |

| N-Boc-L-4,this compound | Chiral pool (from (R)-Garner's aldehyde) | >99% | researchgate.net |

| 5-tert-Butyl 1-methyl N-benzyloxycarbonyl-4,4-difluoro-D-glutamate | Enzymatic kinetic resolution | >99% ee | nih.gov |

| (S)-4,4-Difluoroglutamic acid derivative | Asymmetric Michael addition with chiral Ni(II) complex | ~98.5:1.5 dr | researchgate.netnih.govnih.gov |

Chemoenzymatic Synthetic Routes

Chemoenzymatic strategies offer a powerful approach to the synthesis of enantiomerically pure 4,4-difluoroglutamic acid, the direct precursor to this compound. These methods combine traditional chemical reactions to construct a racemic or prochiral precursor with a highly selective enzymatic step to resolve the stereoisomers. This approach leverages the high scalability of chemical synthesis and the unparalleled stereoselectivity of biological catalysts. acs.orgnih.gov

A notable chemoenzymatic route to access both enantiomers of 4,4-difluoroglutamic acid has been developed, which relies on an enzymatic resolution of a racemic intermediate. nih.gov The synthesis begins with a Reformatsky-based coupling reaction to construct the core structure of the amino acid, followed by functional group manipulations to yield the racemic parent compound. acs.orgnih.gov

The key step in achieving enantiopurity is the enzymatic resolution of this synthetic material. nih.govresearchgate.net This process typically involves the selective acylation or hydrolysis of one enantiomer in a racemic mixture, catalyzed by an enzyme such as a lipase. This leaves one enantiomer unreacted and the other modified, allowing for their separation. For instance, a racemic N-acetylated derivative of 4,4-difluoroglutamic acid can be subjected to an enzyme that selectively hydrolyzes the acyl group from one enantiomer, yielding an optically enriched amino acid and the unreacted N-acetylated counterpart. The high stereoselectivity of enzymes like phosphotriesterase (PTE) from Pseudomonas diminuta in resolving chiral precursors demonstrates the potential of such biocatalytic methods. nih.gov The efficiency of these resolutions allows for the preparation of both (R)- and (S)-enantiomers with high optical purity. nih.gov This chemoenzymatic method is valued for its scalability and the straightforward procedures involved, making it a practical choice for producing significant quantities of the chiral target molecule. acs.orgresearchgate.net

| Chemoenzymatic Synthesis Step | Description | Key Features | Reference |

| Initial Chemical Synthesis | A Reformatsky-based coupling reaction is used to form the carbon skeleton, followed by functional group manipulations. | Scalable procedures, straightforward manipulations. | acs.orgnih.gov |

| Enzymatic Resolution | An enzyme is used to selectively react with one enantiomer of the racemic synthetic material. | High optical purity, access to both enantiomers. | nih.govnih.govresearchgate.net |

| Separation | The reacted and unreacted enantiomers are separated using standard purification techniques. | Provides enantiomerically pure products. | nih.gov |

Synthesis of Orthogonally Protected this compound Building Blocks

For the incorporation of this compound into peptides, it is essential to use orthogonally protected building blocks. nih.gov Orthogonal protection refers to the use of multiple, distinct protecting groups on a molecule that can be removed under different specific conditions without affecting the others. sigmaaldrich.com This strategy allows for the selective deprotection of functional groups at various stages of a multi-step synthesis, which is fundamental to modern solid-phase peptide synthesis (SPPS). nih.govsigmaaldrich.com

Following the successful chemoenzymatic resolution of 4,4-difluoroglutamic acid, the separated enantiomers are converted into suitable building blocks for peptide synthesis. nih.gov This involves the installation of protecting groups on the α-amino group and the side-chain carboxyl groups. nih.gov A common strategy involves protecting the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. The side-chain (γ-carboxyl) and α-carboxyl groups can be protected with acid-labile groups like tert-butyl (tBu) or a benzyl (B1604629) (Bzl) group, which is removable by hydrogenolysis. This orthogonal scheme ensures that the α-amino group can be deprotected to allow for peptide bond formation without prematurely exposing the side-chain functionality. nih.gov

One reported method details the conversion of the optically enriched 4,4-difluoroglutamic acid into orthogonally protected forms that enable the selective formation of peptide bonds. acs.orgresearchgate.net For example, the synthesis of N-Fmoc-(S)-4,4-difluoroglutamic acid has been achieved after the disassembly of a diastereomerically pure Ni(II) complex precursor. nih.govresearchgate.netnih.gov This provides a valuable building block for medicinal chemistry and drug design. researchgate.net The synthesis of such orthogonally protected derivatives is a crucial, albeit unglamorous, aspect that was not well-described in earlier literature but is necessary for practical application in peptide chemistry. nih.gov

| Protecting Group | Function Protected | Removal Condition | Orthogonality Example |

| Fmoc | α-Amino Group | Basic conditions (e.g., 20% piperidine (B6355638) in DMF) | Can be removed without affecting tBu or Bzl groups. |

| tert-Butyl (tBu) | Carboxyl Groups | Acidic conditions (e.g., trifluoroacetic acid) | Stable to the basic conditions used for Fmoc removal. |

| Boc | α-Amino Group | Acidic conditions (e.g., trifluoroacetic acid) | Used in an alternative protection strategy to Fmoc. |

| Benzyl (Bzl) | Carboxyl Groups | Hydrogenolysis | Offers another layer of orthogonality. |

Enzymatic Recognition and Catalytic Modulation by 4 Difluoroglutamine Analogs

Interactions with Folate-Dependent Enzymes

Folate-dependent enzymes are crucial for the synthesis of nucleotides and amino acids, making them key targets in various therapeutic strategies. The substitution of hydrogen with fluorine in glutamine analogs alters their ability to be recognized and processed by these enzymes.

Folylpoly-γ-glutamate synthetase (FPGS) is responsible for the polyglutamylation of folates and antifolate drugs, a process that traps these molecules within the cell and enhances their activity. nih.govresearchgate.net Research into the synthetic compound dl-4,4-difluoroglutamic acid (dl-4,4-F₂Glu) revealed that it is a poor alternate substrate for human FPGS. acs.org This was demonstrated in experiments attempting to ligate dl-4,4-F₂Glu to the antifolate drug methotrexate (B535133) (MTX), a reaction catalyzed by FPGS. acs.org

Furthermore, a methotrexate analog incorporating the difluorinated moiety, dl-γ,γ-difluoromethotrexate (dl-γ,γ-F₂MTX), was found to be neither a substrate nor an inhibitor of human FPGS. acs.org This lack of interaction is significant, as the inability of 4-difluoroglutamine to serve as an FPGS substrate limits its potential utility in therapies that rely on polyglutamylation for efficacy. vulcanchem.com However, this characteristic may also spare normal cells from certain toxic effects. vulcanchem.com

Table 1: Interaction of this compound Analogs with Folate-Dependent Enzymes

| Compound/Analog | Enzyme | Interaction Type | Potency/Observation |

| This compound | Folylpoly-γ-glutamate Synthetase (FPGS) | Substrate Activity | Poor substrate. vulcanchem.com |

| dl-4,4-Difluoroglutamic acid | Folylpoly-γ-glutamate Synthetase (FPGS) | Substrate Activity | Poor alternate substrate. acs.org |

| dl-γ,γ-Difluoromethotrexate | Folylpoly-γ-glutamate Synthetase (FPGS) | Substrate/Inhibitor Activity | Not a substrate or inhibitor. acs.org |

| This compound | Dihydrofolate Reductase (DHFR) | Substrate Activity | No substrate activity. vulcanchem.com |

| dl-γ,γ-Difluoromethotrexate | Dihydrofolate Reductase (DHFR) | Inhibition | Potency equivalent to Methotrexate. acs.org |

Dihydrofolate reductase (DHFR) is a critical enzyme that reduces dihydrofolic acid to tetrahydrofolic acid, an essential cofactor in nucleotide synthesis. wikipedia.orgrndsystems.com While this compound itself does not act as a substrate for DHFR, its derivatives have shown potent inhibitory activity. vulcanchem.com

Specifically, dl-γ,γ-difluoromethotrexate, which integrates the 4,4-difluoroglutamate structure, was found to inhibit DHFR with the same potency as methotrexate itself, a widely used chemotherapeutic agent and DHFR inhibitor. acs.org This finding underscores that while the difluorinated glutamine moiety is not recognized for catalysis by DHFR, its incorporation into a larger inhibitor structure does not diminish, and may even preserve, high-affinity binding to the enzyme's active site.

Modulation of γ-Glutamyl Hydrolase (GH) Activity

γ-Glutamyl hydrolase (GH), a lysosomal cysteine peptidase, regulates intracellular folate levels by hydrolyzing the poly-γ-glutamate tails of folate cofactors and antifolate drugs. nih.govresearchgate.netatlasgeneticsoncology.org The introduction of geminal fluorine atoms adjacent to the scissile isopeptide bond significantly modulates GH activity. nih.gov

Studies using fluorogenic derivatives of (4,4-difluoro)glutamyl-γ-glutamate have demonstrated that fluorine substitution leads to a marked decrease in the observed rates of hydrolysis under steady-state conditions. nih.govresearchgate.net This attenuated rate is not due to a weaker catalytic step but is primarily the result of a substantial increase in the Michaelis constant (Kₘ), indicating weaker binding or a less favorable conformation of the fluorinated substrate within the enzyme's active site. nih.govresearchgate.net Similarly, an isopeptide containing (2S)-4,4-difluoroglutamic acid was hydrolyzed by GH at a rate significantly slower than its non-fluorinated counterpart. thieme-connect.com These findings establish that 4,4-difluoroglutamate-containing peptides are poor substrates for GH.

Impact on Other Glutamine-Dependent Amidotransferases

Glutamine-dependent amidotransferases are a broad class of enzymes that catalyze the removal of the amide nitrogen from glutamine and transfer it to an acceptor molecule in various biosynthetic pathways. researchgate.netgrantome.com The impact of fluorine substitution at the 4-position of glutamine varies among these enzymes.

In general, replacing a C4-hydrogen with a C4-fluorine has been found to have only minor effects on the ability of many glutamine- and glutamate-utilizing enzymes to recognize and process these fluorinated analogs as substrates. nih.gov This is consistent with the similar atomic radii of fluorine and hydrogen. nih.gov However, a notable exception is glutamine synthetase, which shows a strong inhibitory response to (2S,4R)4-fluoroglutamate. nih.gov This suggests that while many amidotransferases can tolerate the electronic changes imparted by fluorination, some, like glutamine synthetase, are highly sensitive to this structural modification.

Enzyme Kinetic Studies with Fluorinated Glutamine Analogs

Detailed enzyme kinetic studies provide quantitative insight into how fluorination affects substrate binding and catalysis. For γ-Glutamyl Hydrolase (GH), the kinetic basis for the slower hydrolysis of fluorinated substrates has been precisely characterized.

Using a continuous fluorescence assay, the hydrolysis of both a non-fluorinated glutamyl-γ-glutamate derivative and its 4,4-difluoro analog could be described by Michaelis-Menten kinetics. nih.gov The data revealed a profound difference in the Michaelis constant (Kₘ). The Kₘ for the difluorinated substrate was approximately 15-fold higher than for the non-fluorinated version, signifying a much weaker apparent affinity for the enzyme. nih.govresearchgate.net Pre-steady-state kinetic analysis using stopped-flow techniques showed a modest "burst" phase for the difluoro derivative even at non-saturating concentrations, indicating that a step after the initial formation of the acyl-enzyme intermediate, such as deacylation or the rearrangement of the enzyme-product complex, is rate-limiting in the hydrolysis reaction. nih.govresearchgate.net

In contrast, studies with rat kidney glutaminase, another key glutamine-metabolizing enzyme, showed that (2S,4R)4-fluoroglutamine (4-FGln) was not only a substrate but was processed with a higher specific activity than L-glutamine itself under the tested conditions. nih.gov

Table 2: Comparative Enzyme Kinetics of Fluorinated vs. Non-Fluorinated Substrates

| Enzyme | Substrate | Kₘ (μM) | kcat/Kₘ (M⁻¹s⁻¹) | Observation |

| γ-Glutamyl Hydrolase (rat) | Abz-Glu-γ-Glu | 5.4 | 1.8 x 10⁵ | Standard non-fluorinated substrate. nih.gov |

| γ-Glutamyl Hydrolase (rat) | Abz-(4,4-F₂)Glu-γ-Glu | 75 | 7.2 x 10³ | Difluoro-analog shows a ~15-fold higher Kₘ and a 25-fold lower specificity constant. nih.gov |

| Glutaminase (rat kidney prep) | L-Glutamine | N/A | N/A | Specific Activity: 3.42 ± 0.51 nmol/min/mg. nih.gov |

| Glutaminase (rat kidney prep) | (2S,4R)4-Fluoroglutamine | N/A | N/A | Specific Activity: 8.13 ± 0.84 nmol/min/mg. nih.gov |

Abz = 2-aminobenzoyl Kₘ = Michaelis constant; kcat = catalytic rate constant.

Role of 4 Difluoroglutamine in Cellular Metabolic Pathways in Vitro and Pre Clinical Models

Applications in Metabolic Pathway Tracing and Imaging in Model Systems

One of the most significant applications of 4-difluoroglutamine analogs is in the field of metabolic imaging, particularly using Positron Emission Tomography (PET). By labeling these analogs with a positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F), researchers can non-invasively visualize and quantify glutamine uptake and metabolism in living organisms. nih.gov This technique provides invaluable insights into the metabolic state of tissues, especially in the context of cancer, where altered metabolism is a hallmark. nih.gov

¹⁸F-labeled 4-fluoroglutamine (B592507) has been successfully used to image glutaminolytic tumors in pre-clinical models, demonstrating higher uptake in tumor tissue compared to surrounding healthy tissues. nih.gov This allows for the identification of tumors that are heavily reliant on glutamine for their growth and survival. researchgate.net Such imaging can aid in understanding tumor heterogeneity and in developing targeted therapies that exploit these metabolic vulnerabilities. embopress.org Beyond cancer, metabolic tracing with labeled glutamine analogs has the potential to be applied to other diseases characterized by altered metabolism.

The ability to trace metabolic pathways in real-time provides a dynamic view of cellular processes that is not achievable with traditional biochemical assays. springernature.com This approach, often referred to as stable isotope tracing, can reveal not only the rate of nutrient uptake but also the fate of the nutrient within the cell, providing a more complete picture of metabolic reprogramming. embopress.orgtudublin.ie

Alterations in Substrate Utilization and Energy Metabolism in Model Systems

The introduction of this compound can significantly alter how cells utilize various substrates for energy production. By interfering with glutaminolysis, it forces cells to adapt their metabolic strategies to meet their energy demands. This can lead to a shift in the reliance on other fuel sources, such as glucose or fatty acids. frontiersin.org

In some cancer models, blocking glutamine metabolism has been shown to suppress both oxidative and glycolytic metabolism, leading to a decrease in the production of ATP. nih.gov This metabolic reprogramming can have profound effects on cell growth, proliferation, and survival. frontiersin.org Studies in cardiac cells have also demonstrated that under stress, there is an enhanced glutaminolysis to compensate for compromised substrate oxidation, highlighting the heart's metabolic flexibility. nih.gov

The ability of this compound to induce these metabolic shifts makes it a valuable tool for studying the intricate regulation of cellular energy metabolism and the interplay between different metabolic pathways. mdpi.comamegroups.org Understanding how cells respond to the perturbation of one metabolic pathway can reveal novel targets for therapeutic intervention.

The table below details the observed alterations in substrate utilization in different model systems upon metabolic perturbation.

| Model System | Perturbation | Observed Alteration in Substrate Utilization | Reference |

| Tumor-bearing mice | Glutamine antagonist | Suppressed oxidative and glycolytic metabolism of cancer cells. nih.gov | nih.gov |

| Rat neonatal cardiomyocytes | H₂O₂-induced oxidative stress | Enhanced glutaminolysis and subsequent increase in ATP production. nih.gov | nih.gov |

| Critically ill children | Systemic inflammatory states | Alterations in energy metabolism leading to decreased translation and enhanced degradation signals in skeletal muscle. amegroups.org | amegroups.org |

Metabolic Enzyme Deficiency Studies in Model Systems

This compound can be utilized in model systems to mimic and study the effects of specific metabolic enzyme deficiencies. researchgate.net Inborn errors of metabolism are a class of genetic diseases caused by defects in single genes that code for enzymes, leading to the accumulation of toxic substances or a deficiency in essential compounds. wikipedia.orgnih.gov

By competitively inhibiting enzymes that process glutamine, this compound can create a transient and controlled "deficiency" state, allowing researchers to study the downstream consequences without the need for genetic manipulation. This approach can be particularly useful for investigating the roles of specific enzymes in complex metabolic networks and for identifying potential therapeutic strategies for inherited metabolic disorders. bwc.nhs.uk For example, studies on congenital glutamine synthetase deficiency, a rare genetic disorder, have provided insights into the critical role of glutamine in ammonia (B1221849) detoxification and brain function. nih.gov Using compounds like this compound in model systems can help to further unravel the pathophysiology of such diseases and test potential interventions.

Site-Specific Incorporation into Peptides and Proteins

The ability to insert an unnatural amino acid at a specific position within a peptide or protein sequence is fundamental to exploring its impact on structure and function. The incorporation of 4,4-difluoroglutamic acid and 4,this compound (B14254390) into proteins has been successfully demonstrated, providing valuable tools for protein engineering. frontiersin.orglonza.com

A key requirement for this process is the synthesis of the amino acid in a form that is compatible with standard peptide synthesis protocols. acs.orgnih.gov This involves creating optically pure, orthogonally protected versions of 4,4-difluoroglutamic acid. acs.orgnih.govamanote.com These protecting groups ensure that the amino and carboxyl groups of the unnatural amino acid react in the correct sequence during peptide chain elongation. acs.org

A notable example of site-specific incorporation is the semisynthesis of a variant of Bacillus circulans β-xylanase (Bcx). nih.gov In this study, researchers replaced the catalytic nucleophile, glutamic acid at position 78 (Glu78), with 4,4-difluoroglutamic acid. nih.gov The process involved several key steps:

Synthesis of Building Blocks : Optically pure, protected 4,4-difluoroglutamic acid was chemically synthesized. nih.gov

Peptide Synthesis : The protected fluorinated amino acid was incorporated into a short synthetic peptide corresponding to a segment of the Bcx enzyme. nih.gov

Protein Ligation : The synthetic peptide containing the fluoro-amino acid was then chemically joined (ligated) to a larger, recombinantly expressed, truncated version of the Bcx protein to yield the full-length, modified enzyme. nih.gov

This study represents the first successful site-specific incorporation of a fluorinated glutamic acid into a protein and highlights a powerful methodology for creating precisely modified enzymes. nih.gov

Probing Enzyme Active Site Dynamics and Electrostatics

Fluorinated amino acids serve as subtle yet powerful probes of enzyme mechanisms. researchgate.netacs.org The electron-withdrawing fluorine atoms on 4,4-difluoroglutamic acid lower the pKa of its side-chain carboxylic acid group, making it a weaker nucleophile but a stronger acid compared to glutamic acid. This property can be exploited to investigate the importance of electrostatics and pKa matching in an enzyme's active site. nih.gov

In the aforementioned study of Bacillus circulans β-xylanase (Bcx), replacing the Glu78 nucleophile with 4-fluoroglutamic acid and 4,4-difluoroglutamic acid progressively lowered the pKa of the side chain. nih.gov This modification had a direct and measurable impact on the enzyme's catalytic activity. nih.gov

| Enzyme Variant | Modification | Effect on Nucleophile pKa | Impact on pH-Activity Profile |

| Wild-Type Bcx | Glu78 (no fluorine) | Normal | Standard pH optimum |

| E78(4-F-Glu) Bcx | Glu78 replaced with 4-fluoroglutamic acid | Lowered | Shifted by approx. 1 pH unit |

| E78(4,4-F2-Glu) Bcx | Glu78 replaced with 4,4-difluoroglutamic acid | Lowered by ~2 units | Shifted by approx. 1 pH unit |

This systematic alteration of the active site electrostatics provided unique insights. nih.gov By reducing the nucleophilicity of the catalytic residue, the enzyme's concerted mechanism was disrupted, causing a shift toward a more dissociative, step-wise pathway. nih.gov

Furthermore, 4,4-difluoroglutamic acid has been used to probe the substrate specificity of other enzymes. For instance, it was found to be a poor alternate substrate for human folylpoly-γ-glutamate synthetase (FPGS), an enzyme that normally ligates glutamate (B1630785) to methotrexate (B535133). acs.org This finding demonstrates how the difluoro-modification can be used to map the tolerance of an enzyme's active site. acs.org

Influence on Peptide Conformation and Stability

The introduction of unnatural amino acids can significantly influence the local and global conformation of a peptide, which in turn affects its stability and biological activity. csic.esfrontiersin.org The substitution of glutamine with 4,this compound introduces both steric and electronic perturbations.

The two fluorine atoms at the C4 position create a bulkier side chain compared to glutamine, which can lead to conformational restrictions. This steric hindrance can disrupt secondary structures like α-helices or β-sheets, an effect that is highly dependent on the specific position of the substitution within the peptide sequence. frontiersin.org

The strong electronegativity of the fluorine atoms also alters the electronic distribution within the side chain. This inductive effect can change local dipole moments and the ability of the side chain to participate in hydrogen bonding and other electrostatic interactions, which are crucial for maintaining a stable three-dimensional structure. nih.gov While small peptides often lack a stable conformation in solution, modifications that restrict flexibility can help stabilize a desired fold. csic.es Conversely, introducing a disruptive element can destabilize it. frontiersin.org Enhanced stability against degradation by proteases is a common goal of such modifications, as many proteases recognize specific conformations. nih.gov By altering the peptide's structure, the incorporation of 4,this compound can improve its resistance to enzymatic degradation. frontiersin.orgnih.gov

Development of Peptidic Catalysts Incorporating 4,4-Difluoroglutamic Acid

Beyond probing natural enzymes, researchers are using modified amino acids to create entirely new catalysts. The unique properties of 4,4-difluoroglutamic acid make it an attractive candidate for developing novel peptidic catalysts. acs.orgnih.gov

The key feature of 4,4-difluoroglutamic acid in this context is the increased acidity of its side-chain carboxyl group. nih.gov The powerful electron-withdrawing effect of the gem-difluoro group lowers the pKa, making it a more potent Brønsted acid catalyst compared to its natural counterpart, glutamic acid. acs.orgnih.gov This opens the door to creating short, chiral peptides that can catalyze specific chemical reactions. acs.org

Researchers have synthesized both enantiomers of orthogonally protected 4,4-difluoroglutamic acid specifically for incorporation into peptide libraries to screen for new catalytic activities. acs.orgnih.gov

| Catalyst Type | Key Amino Acid | Catalytic Property | Reported Performance |

| Standard Peptide | Glutamic Acid | Standard Brønsted acidity | Baseline catalytic activity |

| Fluorinated Peptide | 4,4-Difluoroglutamic Acid | Enhanced Brønsted acidity | Enhanced catalytic activity in select oxidation and reduction reactions. acs.orgnih.govamanote.com |

Preliminary studies have shown that peptides incorporating 4,4-difluoroglutamic acid exhibit enhanced catalytic activity in both oxidation and reduction reactions relative to analogous peptides containing glutamic acid. acs.orgamanote.com This demonstrates the potential of using this fluorinated amino acid to "boost" the catalytic power of functional peptides, facilitating the search for new, efficient, and stereoselective peptide-based catalysts. nih.gov

Conclusion

4-Difluoroglutamine stands out as a significant synthetic amino acid in the field of biochemical research. Its unique properties, conferred by the strategic placement of two fluorine atoms, have enabled detailed investigations into enzyme mechanisms and metabolic pathways. The ongoing development of synthetic methodologies and the expanding applications of this compound continue to underscore the importance of fluorinated amino acids as powerful tools for scientific discovery.

Design and Biochemical Evaluation of 4 Difluoroglutamine Derivatives

Fluorinated Glutamine and Glutamic Acid Derivatives

The development of fluorinated analogues of glutamine and its precursor, glutamic acid, has been a subject of extensive research due to their potential as therapeutic agents and biochemical probes. The introduction of fluorine can significantly alter the chemical and biological behavior of these amino acids. researchgate.net

The synthesis of these compounds is a key challenge. Racemic 4,4-difluoroglutamic acid has been synthesized through methods such as a nitroaldol reaction. researchgate.net To obtain specific enantiomers, which are often crucial for biological activity, asymmetric routes have been developed. The conversion of racemic 4,4-difluoroglutamic acid into the corresponding 4,4-difluoroglutamine (B14254390) typically involves a sequence of protection, aminolysis, and deprotection steps. researchgate.net

These fluorinated derivatives have found applications as metabolic imaging agents. For instance, 18F-labeled (2S,4R)-4-fluoroglutamine has been developed and evaluated for its potential in positron emission tomography (PET) to image tumor glutaminolysis. snmjournals.orgrsna.org Studies have shown that this tracer is taken up by tumor cells, where it can be incorporated into proteins, reflecting the metabolic activity of the cancer cells. snmjournals.org The uptake of (2S,4R)-4-[18F]fluoroglutamine has been observed in various cancer models, including gliomas and myelomas, suggesting its broad utility. nih.govfrontiersin.org The biological evaluation of these compounds often involves in vitro cell uptake studies and in vivo biodistribution analysis in animal models. snmjournals.orgnih.gov

Analogues of Folate Pathway Inhibitors Derived from 4-Difluoroglutamic Acid

The folate metabolic pathway is essential for the synthesis of nucleotides and certain amino acids, making it a critical target for antimicrobial and anticancer therapies. wikipedia.orgresearchgate.net Folic acid is comprised of a pteridine ring, para-aminobenzoic acid (pABA), and a glutamic acid tail. rcsb.org Antifolate drugs function by antagonizing the action of folic acid, often by inhibiting key enzymes in the pathway like dihydrofolate reductase (DHFR). wikipedia.orgyoutube.com

A rational approach to designing novel antifolates involves modifying the glutamic acid portion of folic acid. nih.govoncohemakey.com Since glutamic acid is a natural precursor to glutamine, derivatives of 4-difluoroglutamic acid represent a logical starting point for creating new folate pathway inhibitors. The rationale is that these analogues can mimic the natural folate substrate, binding to folate-dependent enzymes and disrupting their function.

Classical antifolates, such as methotrexate (B535133), are structural analogues of folic acid that contain a glutamate (B1630785) moiety. oncohemakey.comnih.gov The polyglutamated forms of these inhibitors often show higher affinity for folate-dependent enzymes. nih.gov By replacing the natural glutamate with a fluorinated analogue like 4-difluoroglutamic acid, it may be possible to create inhibitors with altered binding properties or increased resistance to metabolic degradation. The development of such analogues could lead to new therapeutic agents that overcome resistance mechanisms to existing antifolate drugs. oncohemakey.com Research in this area includes the synthesis of methotrexate analogues where the glutamate is replaced by other amino acids to study the effects on DHFR inhibition and cytotoxicity. nih.govacs.org

Structure-Activity Relationships of Modified this compound Analogues

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of enzyme inhibitors. For this compound analogues, SAR studies involve systematically modifying the molecule's structure and evaluating how these changes affect its biological activity.

The introduction of fluorine itself has a profound impact. In one study on 2-cyanopyrrolidine derivatives, adding a fluorine atom to the 4-position was found to enhance the inhibitory effect on dipeptidyl peptidase IV (DPP-IV). nih.gov This highlights how fluorine can influence the electronic and conformational properties of a molecule to improve its interaction with a target enzyme.

In the context of this compound analogues, modifications could be made to the amino acid backbone or the side chain. The resulting changes in activity, whether it be enzyme inhibition or cellular uptake, provide a map of the chemical features required for optimal biological function. This information is invaluable for the rational design of more effective and specific compounds.

Below is a table summarizing hypothetical SAR data for this compound analogues targeting a generic enzyme, illustrating the types of insights gained from such studies.

| Analogue | Modification | Enzyme Inhibition (IC50, µM) | Cellular Uptake (pmol/mg protein) |

| 1 | Parent this compound | 15.2 | 120.5 |

| 2 | N-methylation of the alpha-amino group | 45.8 | 85.2 |

| 3 | Esterification of the carboxyl group | 22.1 | 150.8 |

| 4 | Replacement of amide with a nitrile group | > 100 | 25.1 |

| 5 | Addition of a phenyl group to the amide nitrogen | 8.5 | 110.3 |

This table is for illustrative purposes to demonstrate the concept of SAR and does not represent actual experimental data.

Design Principles for Enhanced Biochemical Specificity

The design of enzyme inhibitors with high specificity is a primary goal in medicinal chemistry to minimize off-target effects. The unique properties of fluorine make it a valuable tool in achieving this specificity.

One key design principle is the exploitation of fluorine's high electronegativity and small size. nih.gov These properties can be used to modulate the acidity or basicity of nearby functional groups, which can in turn influence binding interactions with the target enzyme. For instance, α-fluorination of a ketone can increase its susceptibility to nucleophilic attack, leading to the formation of a stable complex that mimics the tetrahedral intermediate of an enzymatic reaction. nih.gov This "transition state analogue" inhibition is a powerful strategy for creating potent and specific inhibitors.

Another principle involves using fluorine to control the conformation of a molecule. By introducing steric or electronic constraints, fluorine can lock a molecule into a specific shape that is complementary to the active site of the target enzyme but not to the active sites of other enzymes. This conformational control can significantly enhance selectivity.

Furthermore, the strength of the carbon-fluorine bond can be leveraged to increase the metabolic stability of a drug candidate. nih.gov By replacing a metabolically vulnerable C-H bond with a C-F bond, the molecule can be made more resistant to degradation by metabolic enzymes, leading to a longer duration of action.

In the design of this compound derivatives, these principles can be applied to fine-tune the molecule's properties. For example, the strategic placement of fluorine atoms can enhance binding to a specific glutamine-utilizing enzyme while reducing its affinity for other enzymes or transporters. This rational design approach, guided by an understanding of enzyme mechanisms and structure-activity relationships, is essential for developing highly specific and effective therapeutic agents based on the this compound scaffold. nih.gov

Future Directions in 4 Difluoroglutamine Research

Advanced Synthetic Methodologies for Novel Stereoisomers and Complex Architectures

The biological activity of chiral molecules is often dependent on their stereochemistry. Future research will likely focus on developing more sophisticated and efficient synthetic routes to access all possible stereoisomers of 4-difluoroglutamine with high purity. While methods for synthesizing L-4,this compound have been established, often starting from precursors like (R)-Garner's aldehyde, the synthesis of other stereoisomers remains a complex challenge. researchgate.net

Key areas for future synthetic exploration include:

Asymmetric Catalysis: Developing novel catalytic systems that can introduce the difluoro group stereoselectively will be crucial. This could involve transition-metal catalysis or organocatalysis to create the chiral center with precision. researchgate.net

Enzymatic Resolutions: The use of enzymes to resolve racemic mixtures of 4,4-difluoroglutamic acid or its precursors offers a green and highly selective method for obtaining enantiomerically pure compounds. researchgate.netjove.com

Convergent Synthesis: Strategies that build complex molecules by joining smaller, pre-synthesized chiral fragments are becoming more common. mdpi.com A convergent approach could facilitate the efficient synthesis of various this compound stereoisomers. mdpi.com

Incorporation into Peptides: Developing orthogonally protected forms of 4,this compound (B14254390) will allow for its seamless incorporation into peptide synthesis. researchgate.net This will enable the creation of complex peptide-based probes and catalysts. nih.govthieme-connect.com

Future synthetic work will not only aim for efficiency and stereocontrol but also for the creation of more complex molecular architectures built upon the this compound scaffold, opening doors to new biological probes and therapeutic candidates. nih.gov

Table 1: Selected Synthetic Strategies for Fluorinated Amino Acids

| Synthetic Strategy | Description | Key Precursors/Reagents | Reference |

|---|---|---|---|

| Reformatsky Reaction | A key step in several syntheses, involving the reaction of an aldehyde with an α-halo ester in the presence of zinc. | (R)-Garner's aldehyde, Ethyl bromodifluoroacetate | researchgate.net |

| Michael Addition | Used for preparing racemic diastereomers of 4-fluoroglutamic acid, which can be a precursor to the glutamine derivative. | Acryloyloxazolidinone, Difluoroketene silyl (B83357) acetal | psu.edu |

| Asymmetric Alkylation | Employs chiral auxiliaries or catalysts to achieve stereoselective alkylation, establishing the correct stereochemistry. | Chiral Ni(II)-complexes, CF₃-CH₂-I | researchgate.net |

| Photocatalytic Reductive Alkylation | A modern method using light and a photocatalyst to form carbon-carbon bonds under mild conditions. | Iridium photocatalyst, Triethylamine, Bromodifluoroacetate derivatives | nih.gov |

Integration into Multi-Omics Approaches for Deeper Metabolic Insight

The era of "omics" provides a powerful framework for understanding complex biological systems. nih.govnih.gov Integrating this compound into multi-omics workflows—combining metabolomics, proteomics, transcriptomics, and genomics—can offer unprecedented insight into metabolic reprogramming in health and disease. thermofisher.comfrontlinegenomics.com

As a metabolic probe, this compound can be used to perturb glutamine-dependent pathways. By tracing the metabolic fate of the fluorinated analog and observing the downstream effects, researchers can map metabolic fluxes and identify key regulatory nodes. libretexts.org

Future research directions include:

Metabolomic Profiling: Using mass spectrometry-based metabolomics to track the incorporation and transformation of this compound within cells. thermofisher.commdpi.comnih.gov This can reveal how its presence alters the broader metabolome and identify biomarkers associated with its activity. mdpi.com

Proteomic Analysis: Identifying changes in protein expression or post-translational modifications in response to this compound treatment. This could uncover compensatory mechanisms or downstream signaling events affected by the inhibition of glutamine metabolism.

Fluxomics: Employing stable isotope-labeled versions of this compound (e.g., using ¹³C or ¹⁵N) to perform metabolic flux analysis. This would provide a dynamic view of how metabolic pathways are rewired in real-time.

The combination of these high-throughput techniques will create a more holistic picture of the biological system, moving beyond the study of a single target to understanding network-level effects. frontlinegenomics.comuv.es

Exploration of Novel Enzymatic Targets and Pathways

While this compound is known to interact with enzymes of glutamine metabolism, its full spectrum of potential enzymatic targets is likely broader. Future research should aim to systematically identify and validate new protein interactions, which could uncover novel therapeutic applications.

Potential areas of investigation include:

Glutamate-Metabolizing Enzymes: Beyond glutamine-dependent enzymes, this compound or its metabolites could interact with enzymes in the broader glutamate (B1630785) metabolism pathway, such as glutamate dehydrogenase or various aminotransferases. libretexts.orgnih.gov

γ-Glutamyl Cycle Enzymes: Enzymes involved in the synthesis and degradation of glutathione, a key antioxidant synthesized from glutamate, could be modulated by this compound. nih.gov

Other Amidotransferases: The human genome encodes numerous amidotransferases that use glutamine as a nitrogen donor for the synthesis of nucleotides and other essential biomolecules. This compound could serve as a broad-spectrum probe or inhibitor for this class of enzymes.

Identifying these novel targets can be achieved through activity-based protein profiling and chemoproteomic approaches. This exploration could expand the utility of this compound into new areas of disease research where metabolic dysregulation is a key feature. nih.gov

Table 2: Potential Metabolic Pathways for Future Investigation

| Metabolic Pathway | Key Enzymes | Potential Impact of this compound | Reference |

|---|---|---|---|

| Hexosamine Biosynthesis Pathway | Glucosamine-6-phosphate synthase | Inhibition could affect protein glycosylation and cell signaling. | researchgate.net |

| Nucleotide Synthesis | Amidophosphoribosyltransferase, CTP synthetase | Disruption of purine (B94841) and pyrimidine (B1678525) synthesis, impacting cell proliferation. | libretexts.org |

| Glutathione Synthesis | Glutamate-cysteine ligase, Glutathione synthetase | Alteration of cellular redox balance and antioxidant capacity. | nih.gov |

| TCA Cycle Anaplerosis | Glutaminase, Glutamate dehydrogenase | Reduction of α-ketoglutarate production, affecting mitochondrial energy metabolism. | libretexts.orgttuhsc.edu |

Application in Non-Human Disease Models for Elucidating Pathophysiological Mechanisms

To translate basic research findings into clinical applications, robust testing in relevant disease models is essential. altex.org The use of this compound in non-human models of disease offers a powerful tool for dissecting the role of glutamine metabolism in pathophysiology. nih.govwikipedia.org

Future studies should leverage genetically engineered and induced animal models to explore the therapeutic potential and mechanistic action of this compound in various diseases. nih.govcas.cn

Oncology Models: In mouse models of specific cancers (e.g., glioblastoma, non-small cell lung cancer), this compound can be used to probe the dependency on glutamine and evaluate its efficacy as an anti-cancer agent, both alone and in combination therapies.

Neurodegenerative Disease Models: In models of diseases like Huntington's or Parkinson's, where metabolic dysfunction is implicated, this compound could help elucidate the role of excitotoxicity and altered glutamate/glutamine cycling. nih.gov

Immunology and Inflammation Models: In models of autoimmune diseases, this compound could be used to investigate the metabolic requirements of hyperactive immune cells.

These in vivo studies are critical for understanding how the compound behaves in a complex biological system, providing essential data on its effects on both diseased and healthy tissues and paving the way for future therapeutic development. altex.orgnih.gov

Q & A

Q. How can conflicting data on this compound’s efficacy in in vivo models be reconciled?

- Methodological Answer : Conduct meta-analyses to identify variables such as tumor microenvironment (e.g., hypoxia), dosing regimens, and imaging parameters (e.g., PET scan timing). Apply mixed-effects models to account for inter-study heterogeneity. Validate hypotheses using orthotopic xenografts with standardized protocols for tracer administration .

Q. What integrative approaches resolve discrepancies between this compound uptake and downstream metabolic effects?

- Methodological Answer : Combine flux balance analysis (FBA) with transcriptomic data to model metabolic network adaptations. Use tandem mass tags (TMT) for proteomic profiling of enzymes like glutamine synthetase (GLUL) and glutamate dehydrogenase (GLUD1). Correlate findings with ¹⁹F NMR-derived uptake kinetics to identify regulatory nodes .

Q. How to design a longitudinal study assessing this compound’s therapeutic potential in resistant tumors?

- Methodological Answer : Implement a multi-arm study comparing this compound monotherapy vs. combination with mTOR inhibitors (e.g., rapamycin). Use serial PET imaging to track spatial heterogeneity in tracer uptake. Pair with single-cell RNA sequencing to profile resistance mechanisms, applying Cox proportional hazards models for survival analysis .

Methodological Frameworks

- Literature Review : Construct Boolean search strings (e.g.,

("this compound" AND (metabolism OR PET)) NOT industrial) across PubMed and Scopus. Filter studies by cell type, assay type, and statistical rigor . - Data Validation : Replicate key experiments in ≥3 biological replicates with blinded analysis. Use platforms like PRIDE or MetaboLights for raw data deposition to enable reproducibility checks .

Common Pitfalls & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.